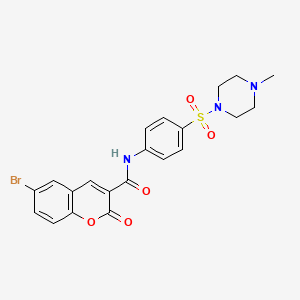

6-bromo-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O5S/c1-24-8-10-25(11-9-24)31(28,29)17-5-3-16(4-6-17)23-20(26)18-13-14-12-15(22)2-7-19(14)30-21(18)27/h2-7,12-13H,8-11H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGNKCMMWWTJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-bromo-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, with the molecular formula and a molecular weight of 506.37 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the compound were found to be in the range of 0.22 to 0.25 μg/mL against specific strains, indicating its potency as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Inhibition of protein synthesis |

| Escherichia coli | 0.25 | 0.30 | Disruption of cell wall synthesis |

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. In particular, studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key signaling molecules associated with tumor growth .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications in cancer and autoimmune diseases. The inhibition of DHODH was confirmed through enzymatic assays, where the compound outperformed known inhibitors such as brequinar and teriflunomide .

Case Studies

- In Vitro Studies : A study assessing the antimicrobial efficacy of various derivatives, including our compound, revealed that it significantly inhibited biofilm formation in Staphylococcus aureus strains, suggesting its potential use in treating biofilm-associated infections .

- Cancer Cell Lines : In experiments with prostate cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers, highlighting its potential as a therapeutic agent against malignancies .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of this compound lies in its anticancer activity. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. The mechanisms through which it operates include:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is crucial for eliminating malignant cells.

- Cell Cycle Arrest : It can halt the progression of the cell cycle, particularly at the G1/S phase transition, preventing cancer cells from proliferating.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines, yielding the following results:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings indicate that 6-bromo-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is more effective than some standard chemotherapeutic agents in certain contexts.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have revealed its effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This suggests potential applications in treating infections caused by these pathogens.

Antiviral Activity

Preliminary studies suggest that this compound may inhibit viral replication, possibly through interference with viral enzymes or host cell receptors. Its effectiveness against specific strains of viruses warrants further investigation.

Comparative Analysis with Related Compounds

To contextualize its biological profile, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Palbociclib | Anticancer | Known for its action on CDK inhibitors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Q & A

Q. What are the primary synthetic routes for 6-bromo-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling chromene-3-carboxylic acid derivatives with sulfonamide-containing aryl amines. Key steps include:

- Bromination : Selective bromination at the 6-position of the chromene core using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C .

- Sulfonylation : Reaction of 4-aminophenyl sulfonyl chloride with 4-methylpiperazine to introduce the sulfonyl-piperazine moiety.

- Amide Coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to form the carboxamide bond.

Optimization : Employ Design of Experiments (DoE) to vary solvent polarity, temperature, and stoichiometry. For example, DMF/THF mixtures (3:1) at 0–5°C improve coupling efficiency by reducing side reactions .

Q. How is the crystallographic structure of this compound determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystal Growth : Use slow evaporation in DMSO/ethyl acetate (1:4) to obtain high-quality crystals .

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 294 K, with data processed using X-AREA and X-RED32 .

- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of displacement parameters and twinning . Example refinement metrics: R factor < 0.05, wR factor < 0.10 .

Q. What spectroscopic techniques are essential for confirming the molecular structure?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions. Key signals:

- HRMS : Electrospray ionization (ESI) to verify molecular ion [M+H]⁺ with < 2 ppm error .

- IR : Stretching vibrations for sulfonyl (1150–1250 cm⁻¹) and amide (1640–1680 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s kinase inhibition?

Methodological Answer:

- Analog Synthesis : Replace the bromine atom with chloro/fluoro groups and modify the piperazine substituents (e.g., ethyl vs. methyl) .

- Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays.

- Computational Modeling : Dock analogs into kinase ATP-binding pockets (e.g., Autodock Vina) to correlate substituent bulk with binding energy . Example finding: Bulkier 4-methylpiperazine enhances hydrophobic interactions vs. unsubstituted piperazine .

Q. How should contradictory biological activity data (e.g., IC₅₀ variability across studies) be resolved?

Methodological Answer:

- Standardize Assay Conditions : Control variables like ATP concentration (10 µM vs. 100 µM) and incubation time (30 vs. 60 min) .

- Orthogonal Validation : Confirm inhibitory activity via Western blot (phospho-kinase detection) alongside enzymatic assays.

- Meta-Analysis : Use tools like Prism to pool data from ≥3 independent studies, applying ANOVA to identify outlier datasets .

Q. What strategies are effective in improving metabolic stability without compromising potency?

Methodological Answer:

- Isotere Replacement : Substitute the chromene oxygen with a sulfur atom to reduce oxidative metabolism .

- Deuterium Incorporation : Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .

- Prodrug Design : Mask the carboxamide as a pivaloyloxymethyl ester to enhance oral bioavailability .

Q. How can computational methods predict off-target interactions for this compound?

Methodological Answer:

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared features with known off-target binders (e.g., serotonin receptors) .

- Machine Learning : Train Random Forest models on ChEMBL data to predict ADMET liabilities.

- Molecular Dynamics (MD) : Simulate binding to hERG channels (100 ns trajectories) to assess cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.